Ethyl 2-cyano-2-(2-nitrophenyl)acetate

Description

Ethyl 2-cyano-2-(2-nitrophenyl)acetate (CAS: 65548-02-9) is a nitroaromatic ester with a cyano substituent at the α-position. It serves as a versatile intermediate in organic synthesis, particularly in the preparation of chiral stationary phases for (U)HPLC . Key characteristics include:

Structure

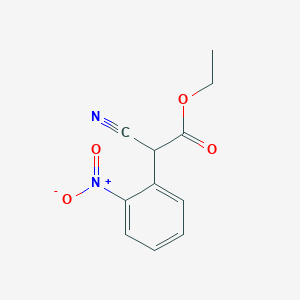

2D Structure

Properties

IUPAC Name |

ethyl 2-cyano-2-(2-nitrophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O4/c1-2-17-11(14)9(7-12)8-5-3-4-6-10(8)13(15)16/h3-6,9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUGQARWTQZEZRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C#N)C1=CC=CC=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80372919 | |

| Record name | ethyl 2-cyano-2-(2-nitrophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80372919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65548-02-9 | |

| Record name | ethyl 2-cyano-2-(2-nitrophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80372919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

AS601245 is synthesized through a multi-step process involving the formation of the benzothiazole ring and subsequent functionalization to introduce the pyrimidine and pyridine moieties. The key steps include:

Formation of Benzothiazole Ring: This involves the cyclization of 2-aminothiophenol with a suitable nitrile.

Introduction of Pyrimidine Moiety: This is achieved through a nucleophilic substitution reaction with a chloropyrimidine derivative.

Attachment of Pyridine Moiety: The final step involves the reaction of the intermediate with 3-pyridyl ethylamine under basic conditions.

Industrial Production Methods

The industrial production of AS601245 follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yielding reactions, efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

AS601245 primarily undergoes:

Substitution Reactions: The pyrimidine and pyridine moieties can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzothiazole ring.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).

Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products

The major products formed from these reactions include various substituted derivatives of AS601245, which can be further studied for their biological activities .

Scientific Research Applications

AS601245 has a wide range of scientific research applications:

Chemistry: It is used as a tool compound to study the JNK signaling pathway.

Industry: AS601245 is used in the development of new therapeutic agents targeting the JNK pathway.

Mechanism of Action

AS601245 exerts its effects by selectively inhibiting the activity of c-Jun NH2-terminal kinase (JNK). This inhibition prevents the phosphorylation and activation of c-Jun, a key transcription factor involved in the regulation of genes associated with inflammation, apoptosis, and cell proliferation. By blocking JNK activity, AS601245 modulates various cellular processes, leading to its anti-inflammatory and neuroprotective effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

Ethyl 2-(5-Chloro-2-Nitrophenyl)-2-Cyanoacetate (CAS: 916156-50-8)

- Molecular formula : C₁₁H₉ClN₂O₄

- This compound is used in pharmaceutical intermediates .

- Applications : Comparable to the parent compound but tailored for halogenated drug precursors.

Ethyl 2-(4-Chloro-2-Nitrophenyl)Acetate (CAS: 108274-38-0)

- Molecular formula: C₁₀H₁₀ClNO₄

- Key differences: Lacks the cyano group but retains the nitro and chloro substituents. The absence of the cyano group reduces steric hindrance, favoring reactions like ester hydrolysis .

Functional Group Modifications

Ethyl 2-[(2-Nitrophenyl)Amino]Acetate (CID 21555)

- Molecular formula : C₁₀H₁₂N₂O₄

- Key differences: Replacement of the cyano group with an amino moiety alters electronic properties, making it more nucleophilic. This compound is a precursor for urea derivatives .

- Synthesis : Achieved via alkylation of 2-nitroaniline with ethyl bromoacetate.

Ethyl 2-Nitro-2-Phenylacetate Derivatives

- Example : Ethyl 2-nitro-2-(p-tolyl)acetate

- Key differences: The nitro group replaces the cyano substituent, enabling reduction to α-ketoesters or nitromethanes. For instance, reduction yields ethyl 2-oxo-2-(p-tolyl)acetate (67% yield) .

- Applications: Used in the synthesis of α-amino acids and bioactive ketones .

Ethyl 2-Cyano-2-(4-Nitrophenylsulfonyloxyimino)Acetate (4-NBsOXY)

- Key differences: Incorporates a sulfonyloxyimino group, enabling Lossen rearrangement for hydroxamic acid and urea synthesis.

- Advantages : Suppresses racemization and allows one-pot conversion of carboxylic acids to ureas .

- Comparison : Unlike the parent compound, 4-NBsOXY is a specialized coupling reagent rather than a synthetic intermediate.

Data Table: Structural and Functional Comparison

Biological Activity

Ethyl 2-cyano-2-(2-nitrophenyl)acetate is an organic compound with significant biological activity, primarily due to its structural features that include cyano and nitrophenyl groups. This article explores its synthesis, mechanisms of action, biological effects, and applications in scientific research.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C11H10N2O4

- Molecular Weight : 234.21 g/mol

- CAS Number : 65548-02-9

- Physical Form : Solid

The compound's unique structure allows it to participate in various chemical reactions, making it a versatile building block in organic synthesis.

Synthesis Methods

This compound can be synthesized through several methods, including:

- Condensation Reactions : Typically involves the reaction of 2-nitroaniline with cyanoacetic acid in the presence of coupling agents such as dicyclohexyl carbodiimide (DCC) and dimethylformamide (DMF).

- Optimization Techniques : Industrial production often utilizes automated reactors to enhance yield and purity through continuous flow systems.

The biological activity of this compound is largely attributed to its ability to act as an electrophile. The cyano and nitrophenyl groups facilitate interactions with various biological targets, influencing cellular processes such as:

- Cell Proliferation : Studies indicate that the compound can modulate cell growth pathways.

- Apoptosis : It has been shown to induce apoptosis in certain cell lines, suggesting potential applications in cancer therapy.

- Differentiation : The compound may influence cellular differentiation processes.

Case Studies

- Neuroprotective Effects : In preclinical studies, this compound demonstrated neuroprotective properties by inhibiting inflammatory pathways associated with neurodegenerative diseases. This was evidenced by reduced levels of pro-inflammatory cytokines in treated neuronal cells.

- Anti-inflammatory Activity : Research has shown that the compound effectively inhibits the c-Jun N-terminal kinase (JNK) signaling pathway, which is crucial in regulating inflammation and apoptosis. This inhibition leads to decreased expression of inflammatory mediators .

- Antitumor Activity : this compound has been evaluated for its antitumor potential against various cancer cell lines. Results indicate a dose-dependent reduction in cell viability, suggesting its potential as a therapeutic agent.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| Ethyl cyano(4-nitrophenyl)acetate | Moderate anti-inflammatory effects | Different nitro group position |

| Ethyl cyano(3-nitrophenyl)acetate | Limited studies on neuroprotective effects | Variation in phenyl substitution |

| Ethyl cyano(4-methyl-3-nitrophenyl)hydrazonoacetate | Potential for diverse bioactivity due to hydrazone linkage | Unique hydrazone functionality |

Applications in Scientific Research

This compound serves multiple roles across various fields:

- Pharmaceutical Development : It is utilized as a precursor for synthesizing novel drugs targeting inflammatory and neurodegenerative diseases.

- Chemical Synthesis : Acts as a versatile building block for creating complex organic molecules and heterocycles.

- Agricultural Chemistry : Its derivatives are explored for use in agrochemicals due to their biological activity against plant pathogens.

Q & A

Basic Questions

Q. What are the established synthetic routes for Ethyl 2-cyano-2-(2-nitrophenyl)acetate?

- Answer: The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, a related cyanoacetate ester (ethyl 2-cyano-2-(2-fluoro-4-nitrophenyl)acetate) was hydrolyzed under acidic conditions (H₂SO₄, glacial acetic acid/water) to yield α-ketoesters . Similar routes may apply, with nitro-substituted aryl halides reacting with ethyl cyanoacetate. also highlights oximation and reduction steps for structurally analogous compounds .

Q. How is this compound characterized in academic research?

- Answer: Characterization relies on spectroscopic methods. For instance, ¹H NMR of related 2-nitroacetates shows aromatic protons (δ 7.47–7.92 ppm) and ethoxy groups (δ 4.45 ppm, q, J = 7.2 Hz) . IR spectroscopy confirms cyano (C≡N, ~2200 cm⁻¹) and nitro (NO₂, ~1520 cm⁻¹) stretches. Mass spectrometry further validates molecular weight.

Q. What are the primary applications of this compound in organic synthesis?

- Answer: It serves as a precursor for α-ketoesters and aryl nitromethanes via hydrolysis or reduction (e.g., nitro group conversion to amino) . Derivatives like o-NosylOXY are used as recyclable coupling reagents for peptide synthesis, minimizing racemization and waste .

Advanced Questions

Q. How does this compound enhance sustainability in coupling reactions?

- Answer: Derivatives such as o-NosylOXY generate recoverable by-products (e.g., 2-nitrophenylsulfonic acid), which can be reused to synthesize fresh reagent. This reduces waste and costs compared to traditional reagents like HOBt .

Q. What mechanistic insights explain its efficacy in suppressing racemization during peptide synthesis?

- Answer: The nitro group increases electrophilicity, stabilizing active ester intermediates and accelerating coupling. Oxyma-based reagents (structurally similar) buffer reaction media, preventing base-mediated side reactions like aspartimide formation .

Q. How can reaction conditions be optimized for synthesizing α-ketoesters from this compound?

- Answer:

- Acidic Hydrolysis: Use H₂SO₄ in acetic acid/water (reflux, 10+ hours) .

- Oxidative Methods: Catalytic oxidation with transition metals (e.g., FeCl₃) under inert atmospheres.

- Monitoring: Track progress via TLC (Rf shift) or HPLC. Adjust stoichiometry and temperature to minimize overhydrolysis.

Q. What challenges arise in scaling up its use for industrial research, and how are they addressed?

- Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.